

Electron acceptor properties of Diethyl azodicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl azodicarboxylate*

Cat. No.: *B1670526*

[Get Quote](#)

An In-depth Technical Guide to the Electron Acceptor Properties of **Diethyl Azodicarboxylate** (DEAD)

Abstract

Diethyl azodicarboxylate (DEAD), a highly reactive orange-red liquid, is a cornerstone reagent in modern organic synthesis. Its potent electron-accepting nature, derived from its unique azo functional group flanked by two electron-withdrawing ethyl ester moieties, underpins its utility. This technical guide provides a comprehensive examination of the electron acceptor properties of DEAD for an audience of researchers, scientists, and drug development professionals. It covers the fundamental physicochemical and electronic properties, delves into its mechanistic role in key transformations such as the Mitsunobu reaction and dehydrogenation, presents detailed experimental protocols, and outlines critical safety considerations. The document synthesizes quantitative data, reaction pathways, and practical methodologies to serve as an in-depth resource for leveraging the unique reactivity of DEAD in complex chemical synthesis.

Introduction

Diethyl azodicarboxylate, commonly abbreviated as DEAD, is an organic compound with the structural formula $\text{CH}_3\text{CH}_2\text{O}_2\text{CN}=\text{NCO}_2\text{CH}_2\text{CH}_3$.^[1] Its molecular structure, featuring a central electrophilic azo group, renders it a powerful electron acceptor.^{[2][3]} This characteristic is the foundation of its widespread use as a versatile reagent in a multitude of organic transformations.^[4]

DEAD is most famously known as a key component of the Mitsunobu reaction, a remarkably reliable method for the stereospecific conversion of primary and secondary alcohols into esters, ethers, azides, and other derivatives.[5][6] This reaction has found extensive application in the synthesis of complex natural products and pharmaceuticals, including the anti-HIV drug Zidovudine (AZT) and the antitumor agent FdUMP.[2][5] Beyond the Mitsunobu reaction, DEAD functions as an efficient dehydrogenating agent, capable of oxidizing alcohols to aldehydes and thiols to disulfides.[5][7] Its reactivity also extends to pericyclic reactions, where it can act as an aza-dienophile in Diels-Alder reactions.[2][3] This guide aims to provide a detailed technical overview of the properties and applications of DEAD, with a focus on its role as an electron acceptor.

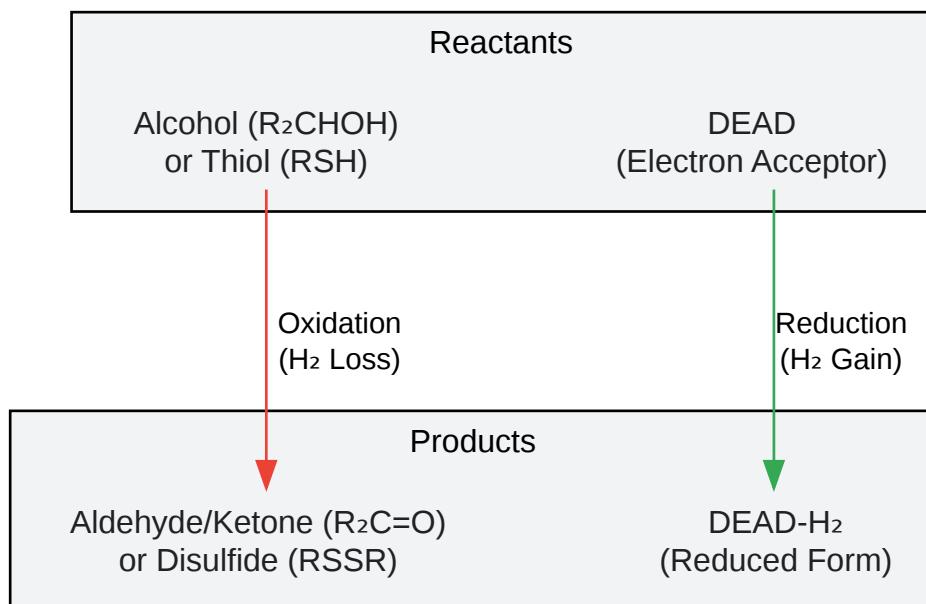
Physicochemical and Electronic Properties

The utility of DEAD in chemical synthesis is a direct consequence of its distinct physical and electronic characteristics. It is a strong electron acceptor, a property that can be quantified by various parameters.[2] The orange-red color of the liquid fades to yellow or colorless as it is consumed in a reaction, providing a convenient visual indicator of reaction progress.[2][4]

Table 1: Physicochemical Properties of Diethyl Azodicarboxylate

Property	Value	Reference(s)
IUPAC Name	Diethyl diazenedicarboxylate	[2]
CAS Number	1972-28-7	[1]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₄	[2]
Molar Mass	174.156 g·mol ⁻¹	[2]
Appearance	Orange-red liquid	[1] [2]
Density	1.11 g/cm ³	[2]
Melting Point	6 °C	[2]
Boiling Point	104.5 °C @ 12 mmHg	[2]
Refractive Index (n _D ²⁰)	1.420	[2]
Flash Point	85 °C	[2]

Table 2: Electronic Properties of Diethyl Azodicarboxylate


Property	Value / Description	Reference(s)
Electron Acceptor Strength	Strong. DEAD readily oxidizes sodium iodide in glacial acetic acid.	[2][4][7]
Key Structural Feature	The N=N double bond is highly electrophilic due to the electron-withdrawing effect of the two adjacent ethyl ester groups.	[3]
Molecular Orbitals	LCAO-MO calculations indicate a high-lying vacant bonding orbital (LUMO), which facilitates the abstraction of hydrogen atoms and acceptance of electrons.	[2]
Electrophilicity (E)	-10.15 (Mayr's Scale, determined with enamines in MeCN)	[8]
Reduction Potential	Although not explicitly found for DEAD in the literature reviewed, electrochemical methods like cyclic voltammetry are the standard for determination. Rhenium complexes with related azodicarboxylate ligands show reduction potentials slightly below 0.0 V vs. Fc/Fc ⁺ .	[9]
LUMO Energy	A specific value from DFT calculations was not found in the literature reviewed. A low-energy LUMO is characteristic of strong electron acceptors and is expected for DEAD.	

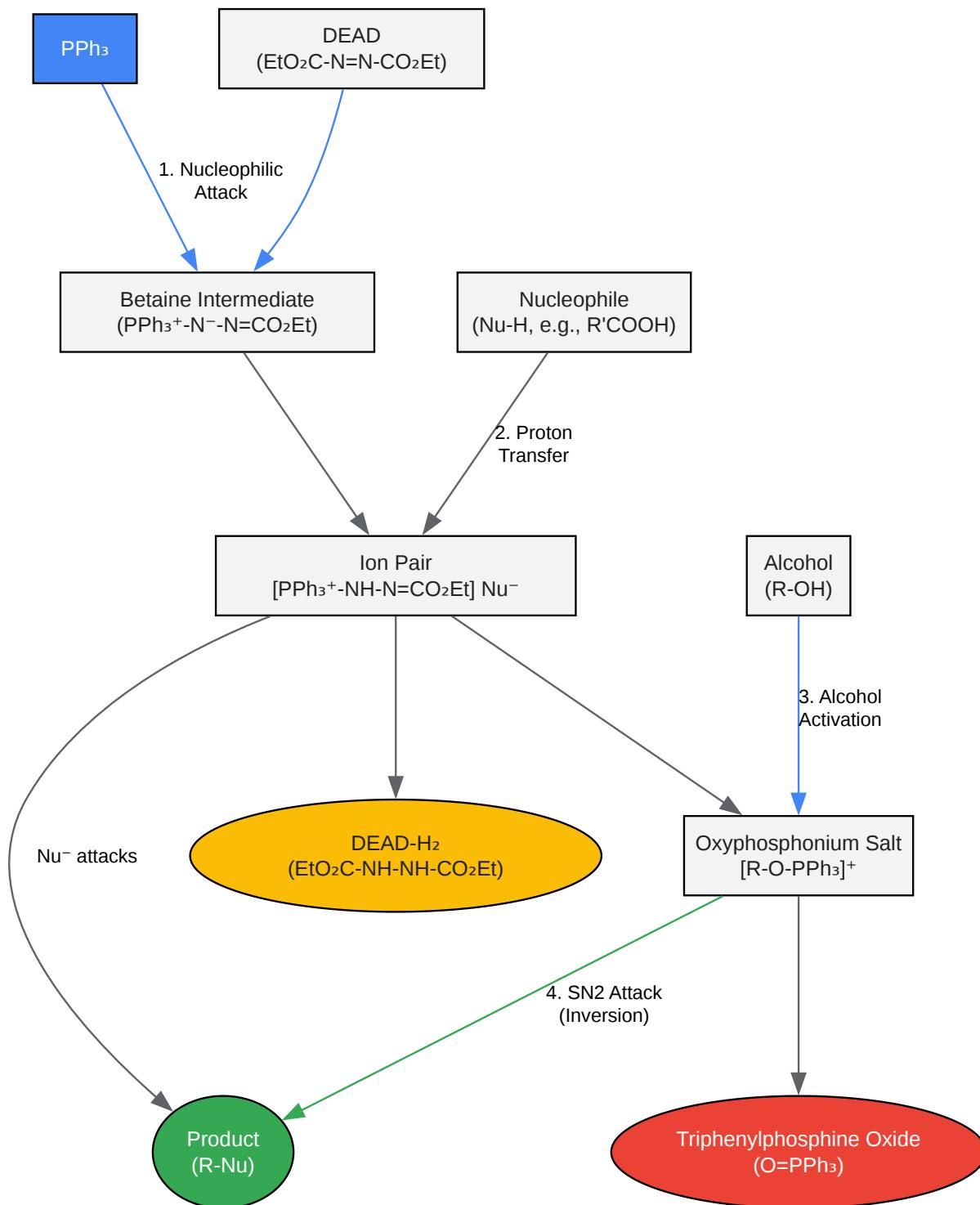
Role as an Oxidant and Dehydrogenating Agent

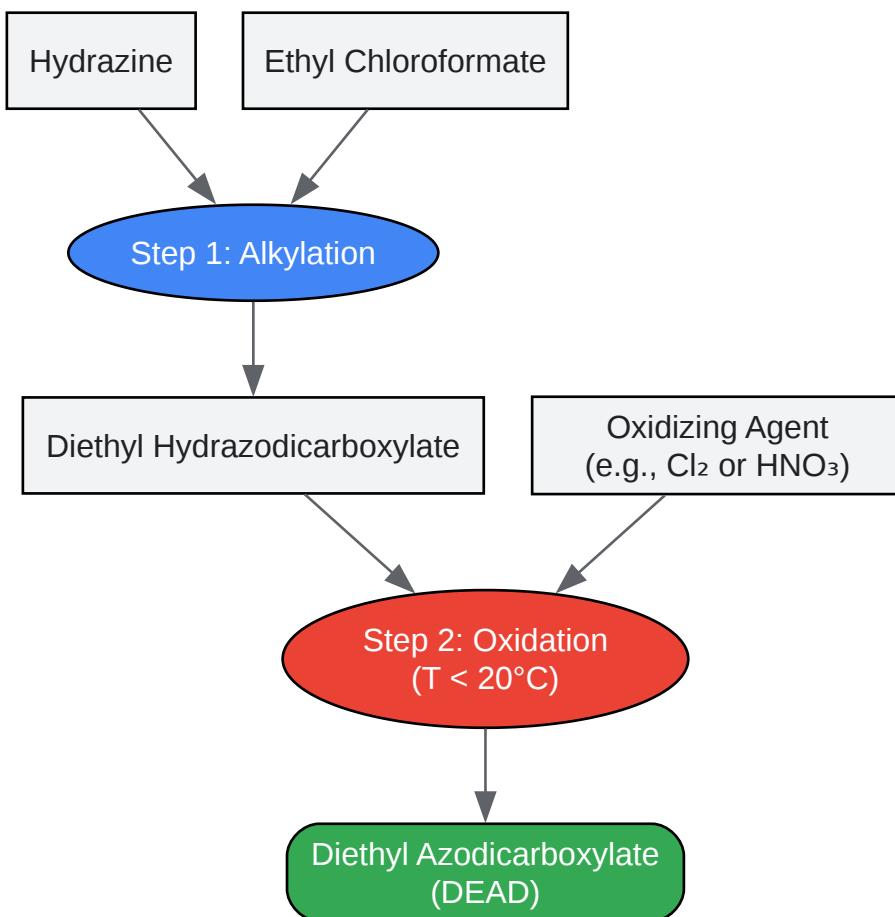
One of the primary manifestations of DEAD's electron-accepting ability is its function as a dehydrogenating agent.^[10] In this capacity, it abstracts two hydrogen atoms from a substrate, which becomes oxidized, while DEAD itself is reduced to diethyl hydrazodicarboxylate (DEAD-H₂). This process is effectively a redox reaction where the substrate is the electron donor and DEAD is the electron acceptor.

Common applications include:

- Alcohols to Aldehydes/Ketones: Primary and secondary alcohols can be oxidized to their corresponding carbonyl compounds.^{[2][7]}
- Thiols to Disulfides: Thiols are readily converted to disulfides.^{[2][7]}
- Hydrazo Groups to Azo Groups: It can oxidize substituted hydrazines to azo compounds.^[2]

[Click to download full resolution via product page](#)


General workflow for dehydrogenation using DEAD.


The Mitsunobu Reaction: A Case Study in Electron Acceptance

The Mitsunobu reaction is the quintessential example of DEAD's role as an electron acceptor in a multi-step transformation.^[6] The reaction facilitates the nucleophilic substitution of a primary or secondary alcohol, proceeding with a clean inversion of stereochemistry (S_N2 pathway).^[3] ^[11] The overall process is a dehydration-condensation driven by a redox system, where triphenylphosphine (PPh_3) is the reductant (and is oxidized) and DEAD is the oxidant (and is reduced).^[12]

The mechanism proceeds via several key steps where DEAD is central:

- Activation of DEAD: The nucleophilic PPh_3 attacks the electrophilic N=N bond of DEAD, forming a betaine intermediate.
- Proton Transfer: The betaine, a strong base, deprotonates the acidic nucleophile (e.g., a carboxylic acid, $pK_a < 13$) to form an ion pair.^{[3][5]}
- Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus atom, forming an oxyphosphonium salt and displacing the reduced DEAD moiety. This converts the hydroxyl group into an excellent leaving group.
- S_N2 Displacement: The nucleophile attacks the carbon atom bearing the activated hydroxyl group, leading to the final product with inverted stereochemistry and releasing triphenylphosphine oxide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Mitsunobu Reaction organic-chemistry.org
- 4. tandfonline.com [tandfonline.com]
- 5. Mitsunobu reaction - Wikipedia en.wikipedia.org

- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- To cite this document: BenchChem. [Electron acceptor properties of Diethyl azodicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670526#electron-acceptor-properties-of-diethyl-azodicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com